molecular formula C16H17NO B184582 Benzamide, N-[4-(1-methylethyl)phenyl]- CAS No. 100990-57-6

Benzamide, N-[4-(1-methylethyl)phenyl]-

Cat. No. B184582
CAS RN: 100990-57-6
M. Wt: 239.31 g/mol
InChI Key: HWVROWYWWUNAGI-UHFFFAOYSA-N
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Description

“Benzamide, N-[4-(1-methylethyl)phenyl]-” is an organic compound . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “Benzamide, N-[4-(1-methylethyl)phenyl]-” can be represented by the formula C14H13NO . The molecular weight is 211.2591 .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, “Benzamide, N-phenyl-” can react with C7H5IO to form HI and C13H11NO .


Physical And Chemical Properties Analysis

“Benzamide, N-[4-(1-methylethyl)phenyl]-” is an organic compound with the molecular formula C14H13NO . It has a molecular weight of 211.2591 .

Scientific Research Applications

Antioxidant and Antibacterial Activities

Benzamide derivatives have been synthesized and characterized for their potential antioxidant and antibacterial activities. These compounds, including N-(4-propan-2-ylphenyl)benzamide, have shown promising results in in vitro studies for total antioxidant capacity, free radical scavenging, and metal chelating activities. Some of these benzamide compounds exhibit more effective antioxidant activities compared to standard antioxidants. Additionally, they have been tested against various bacteria, showing differing degrees of antibacterial activity, which could be beneficial in developing new antimicrobial agents .

UV-Absorption and Dendrimer Precursors

The compound’s structural properties make it suitable for use in dendrimer precursors, which are highly attractive for their potential biological and catalytic applications. Dendrimers, characterized by their monodispersed macromolecules with a regular and well-defined three-dimensional architecture, have applications in catalysis, drug delivery, organic light-emitting diodes (OLEDs), and sensors. The benzamide-based dendrimer precursors can absorb within the ultraviolet region, indicating potential use in UV-protection applications .

Anti-Microbial Activity

N-(4-propan-2-ylphenyl)benzamide has been studied for its anti-microbial activity. Research has shown that certain benzamide derivatives possess moderate antibacterial activities against common pathogens such as E. coli, K. pneumoniae, and S. aureus. This suggests that the compound could be used in the development of new antibacterial drugs or treatments .

Biological Properties and Drug Design

Benzamide derivatives have been evaluated for their theoretical biological properties using density functional theory (DFT) approaches. These studies suggest that compounds like N-(4-propan-2-ylphenyl)benzamide may exhibit strong biological activities against diseases such as cancer, bacterial infections, and fungal disorders. This makes them valuable in the field of drug design and discovery .

Industrial Applications in Pigment Production

One of the industrial applications of benzamide derivatives is in the synthesis of important intermediates for pigments, such as Pigment Yellow 181. This pigment is used in plastics and other polymers processed at high temperatures, as well as in automobile interiors for its light-fastness and weather-fastness. The compound’s role in the optimized synthesis of these pigments reflects its importance in industrial applications .

Synthesis of Functionalized Indoles

N-(4-propan-2-ylphenyl)benzamide has been utilized in the synthesis of functionalized indoles via palladium-catalyzed C–H functionalization. This method has a broad substrate scope and yields substituted indoles, which are important in pharmaceuticals and agrochemicals. The efficient synthesis of these compounds showcases the versatility of benzamide derivatives in organic synthesis .

Safety and Hazards

Benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

N-(4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-12(2)13-8-10-15(11-9-13)17-16(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVROWYWWUNAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356122
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-[4-(1-methylethyl)phenyl]-

CAS RN

100990-57-6
Record name Benzamide, N-[4-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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